

Application Note: Synthesis and Crystallization of D-Methyldopa Sesquihydrate

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Compound of Interest

Compound Name: *D-Methyldopa sesquihydrate*

Cat. No.: *B1579484*

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Abstract & Strategic Overview

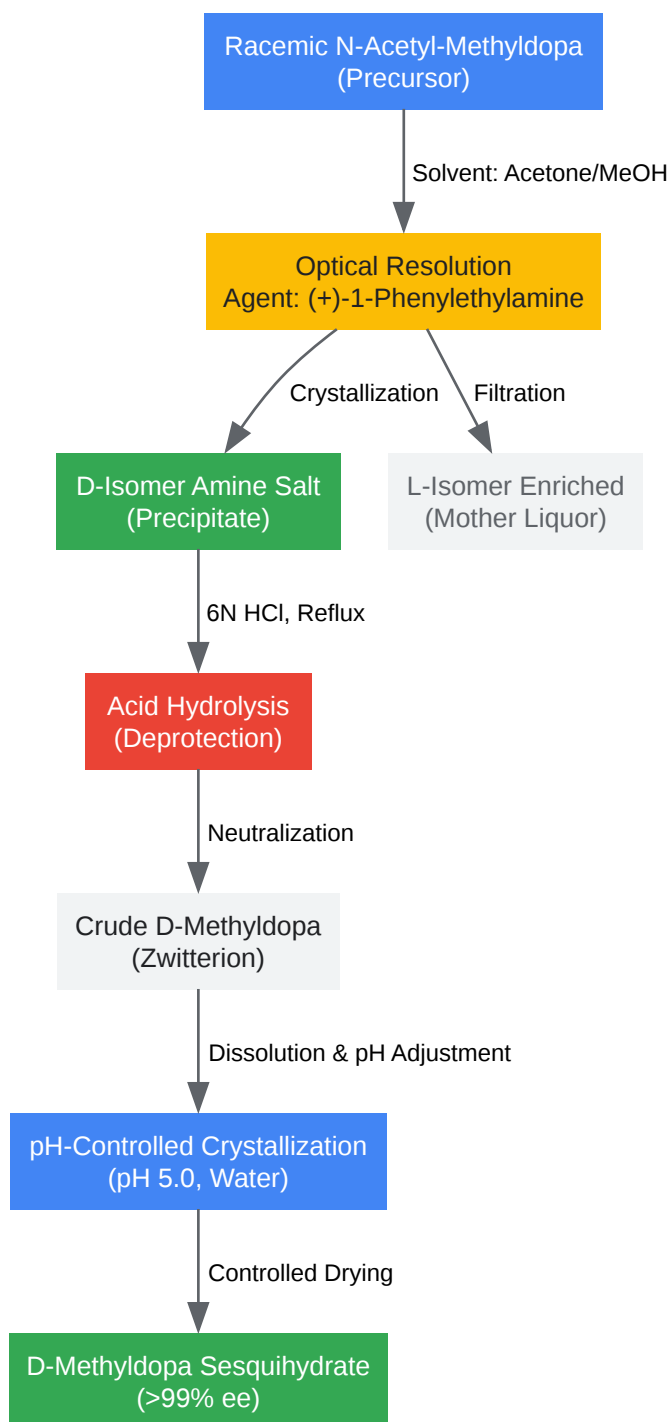
D-Methyldopa Sesquihydrate (3-hydroxy- α -methyl-D-tyrosine sesquihydrate) is the enantiomer of the antihypertensive drug L-Methyldopa. While pharmacologically less active, high-purity D-Methyldopa is a critical reference standard for enantiomeric purity profiling (USP/EP compliance) and metabolic research.

Unlike the L-isomer, which is produced on a multi-ton scale, the D-isomer is often treated as a byproduct. Consequently, laboratory-scale synthesis for research purposes typically relies on the optical resolution of racemic intermediates rather than de novo asymmetric synthesis.

This guide details a robust protocol for the isolation of D-Methyldopa from racemic N-acetyl- α -methyldopa using (+)-1-Phenylethylamine as the resolving agent. This "positive resolution" strategy directly precipitates the desired D-isomer salt, ensuring higher enantiomeric excess (ee) compared to recovery from mother liquors. The final step focuses on the thermodynamic control required to isolate the stable sesquihydrate form (

), preventing the formation of the hygroscopic anhydrous polymorph.

Synthetic Pathway Visualization



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Figure 1: Strategic workflow for the isolation of **D-Methylodopa Sesquihydrate** via diastereomeric salt resolution.

Materials & Equipment

Reagents

Reagent	Grade	Purpose
Racemic N-acetyl- α -methyldopa	Synthesis (>98%)	Starting Material
(+)-1-Phenylethylamine	>99% (ee >99%)	Chiral Resolving Agent
Hydrochloric Acid (HCl)	6N and 1N	Hydrolysis & pH Adjustment
Ammonium Hydroxide ()	25% Solution	Neutralization (Precipitation)
Acetone / Methanol	ACS Grade	Resolution Solvents
Activated Carbon	Powder	Decolorization
Deionized Water		Crystallization Solvent

Critical Equipment

- Polarimeter: For specific rotation verification.
- pH Meter: Calibrated to pH 4.01 and 7.00 (Critical for zwitterion precipitation).
- Vacuum Oven: Capable of operation.
- Reflux Setup: Round bottom flask with condenser and heating mantle.

Detailed Experimental Protocols

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolate the D-configured intermediate from the racemate. Mechanism: The chiral base (+)-1-phenylethylamine forms diastereomeric salts with the racemic acid. The salt pair

is less soluble in acetone than the pair, causing it to crystallize preferentially.

- **Dissolution:** In a 1L round-bottom flask, suspend 50.0 g of racemic N-acetyl- α -methyldopa in 250 mL of acetone.
- **Salt Formation:** Add 25.0 g (approx. 1.05 eq) of (+)-1-phenylethylamine slowly with stirring. The mixture may warm slightly (exothermic).
- **Crystallization:** Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature over 4 hours. Seed crystals of the pure D-salt (if available) can induce nucleation at .
- **Aging:** Stir the slurry at for an additional 2 hours to maximize yield.
- **Filtration:** Filter the white precipitate. Wash the cake twice with cold acetone ().
 - Note: The filtrate contains the L-isomer enriched fraction.
- **Purification (Recrystallization):** Dissolve the wet cake in minimum boiling methanol (approx. 150 mL). Cool to to recrystallize. Filter and dry.
 - Target: White crystalline salt.
 - QC Check: Dissolve a small sample in ethanol. Optical rotation should be positive (indicative of the D-salt complex).

Protocol B: Hydrolysis and Deprotection

Objective: Remove the acetyl group and the chiral amine to release free D-Methyldopa.

- Acidification: Suspend the purified salt from Protocol A in 150 mL of 6N HCl.
- Extraction (Amine Removal): The acidification releases the free organic acid and protonates the amine. However, to ensure clean separation, it is often more efficient to treat the salt with dilute NaOH first to liberate the amine, extract the amine with ether (for recycling), and then acidify the aqueous layer.
 - Alternative (Direct Hydrolysis): Reflux the salt directly in 6N HCl for 4 hours. The acetyl group hydrolyzes to the amino acid. The chiral amine remains in solution as the hydrochloride salt.
- Reflux: Heat the acidic solution to reflux () for 3–5 hours. Monitor by TLC or HPLC for the disappearance of the N-acetyl peak.
- Concentration: Evaporate the reaction mixture under reduced pressure to a viscous syrup (removing excess HCl).
- Clarification: Dissolve the residue in 100 mL of water. Add 1.0 g activated carbon, stir at for 30 minutes, and filter through Celite to remove color bodies.

Protocol C: Crystallization of D-Methyldopa Sesquihydrate

Objective: Precipitate the zwitterion at its isoelectric point and ensure proper hydration. Critical

Control Point: The sesquihydrate (

) is the stable form in water. The anhydrous form is hygroscopic and unstable in air.

- pH Adjustment: Place the acidic filtrate from Protocol B (containing D-Methyldopa HCl) in a beaker with a pH probe.
- Neutralization: Slowly add Ammonium Hydroxide (25%) dropwise with vigorous stirring.
 - Observation: As pH rises above 2.5, the solution may cloud.
 - Target: Adjust exactly to pH 4.5 – 5.0 (the isoelectric point).

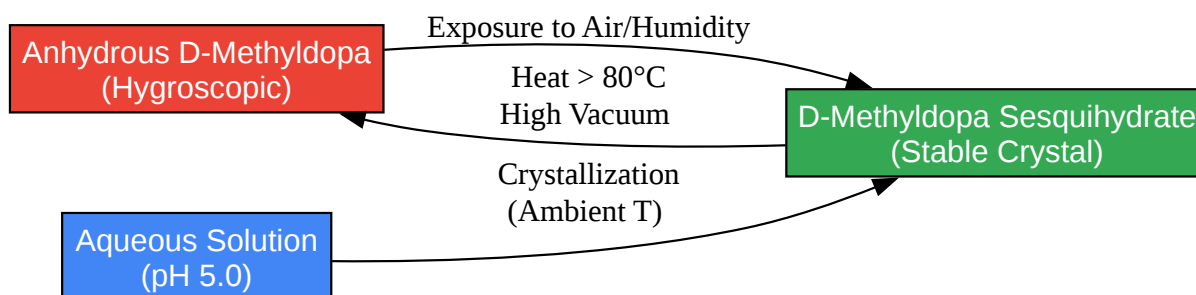
- Crystallization: A heavy white precipitate of D-Methyldopa will form.
- Digestion: Stir the slurry at room temperature for 1 hour, then cool to for 2 hours.
- Filtration: Collect the crystals by vacuum filtration. Wash with ice-cold water (minimal volume) to remove residual salts (ammonium chloride).
 - Caution: Do not wash with ethanol or acetone, as these can dehydrate the crystal lattice.
- Drying (Hydrate Preservation): Dry the crystals in a vacuum oven at for 12 hours.
 - Warning: Do not exceed or use high vacuum for extended periods, as this will drive off the crystal water, yielding the hygroscopic anhydrous form.

Analytical Validation & QC

Specification Table

Test	Method	Acceptance Criteria
Appearance	Visual	White to yellowish-white fine powder
Identification	IR / HPLC	Matches D-Methyldopa Standard
Assay (Dried Basis)	HPLC	98.0% – 101.0%
Specific Rotation	Polarimetry (1% in 0.1N HCl)	(Note: L-isomer is -4.[1][2]0)
Water Content	Karl Fischer (KF)	10.0% – 13.0% (Theoretical for 1.5 is ~11.3%)
Enantiomeric Purity	Chiral HPLC	> 99.0% D-isomer

Hydrate Stability Diagram



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Figure 2: Phase relationship between anhydrous and sesquihydrate forms. The sesquihydrate is the preferred form for storage.

References

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